N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide
Overview
Description
N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .
Mode of Action
Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .
Result of Action
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Action Environment
It is known that environmental factors can significantly influence the activity of similar compounds .
Properties
IUPAC Name |
N-(2-aminoethyl)-1-methylindole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKGZCOQLCCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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